8-Methylpyrido[2,3-b]pyrazin-7-amine
Description
Significance of Heterocyclic Frameworks in Chemical Biology
Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, represent the largest and most diverse family of organic compounds. Their unique physicochemical properties and biological effects have established them as crucial structural motifs in a vast array of clinically effective drugs. mdpi.com The most common heteroatoms found in these frameworks are nitrogen, oxygen, and sulfur. The presence of these heteroatoms increases the polarity of the molecule and provides opportunities for hydrogen bonding, which can enhance the binding affinity and selectivity of a drug to its biological target. mdpi.com
These frameworks are not only synthesized in laboratories but are also integral to the structure of many essential biological molecules, including DNA, RNA, chlorophyll, hemoglobin, and various vitamins. researchgate.net It is estimated that over 90% of new drugs contain a heterocyclic moiety, highlighting their indispensable role at the intersection of chemistry and biology. researchgate.netijpsr.info The structural diversity and the ability to modulate properties such as metabolic stability, solubility, and bioavailability make heterocyclic compounds a cornerstone of medicinal chemistry and drug discovery. mdpi.com They serve as foundational components in the development of pharmaceuticals for treating a wide spectrum of diseases. researchgate.net
Overview of Pyrido[2,3-b]pyrazine (B189457) Derivatives in Contemporary Research
Among the vast number of heterocyclic systems, pyrido[2,3-b]pyrazines have emerged as a significant scaffold in medicinal chemistry. This ortho-fused bicyclic structure, formed by the fusion of a pyridine (B92270) and a pyrazine (B50134) ring, is a type of privileged heterocyclic scaffold, likely due to its structural resemblance to the nitrogenous bases found in DNA and RNA. nih.gov
Scientific literature demonstrates that compounds featuring the pyrido[2,3-b]pyrazine core exhibit a broad range of biological activities. nih.govrsc.org These derivatives have been investigated for numerous pharmacological applications, including as antitumor, anticancer, anti-inflammatory, antimalarial, and antibacterial agents. researchgate.net For instance, certain pyrido[2,3-b]pyrazine derivatives have been identified as selective inhibitors of PI3K isozymes and have shown potential for treating myocardial infarction. nih.govrsc.org Furthermore, research has demonstrated the potential of these compounds in developing novel antibiotics, particularly against multidrug-resistant Gram-negative pathogens by targeting essential bacterial enzymes like DNA gyrase and topoisomerase IV. acs.org Beyond medicine, these compounds are also explored for applications in materials science, such as in the development of electrochemical DNA sensors and materials with nonlinear optical (NLO) properties. nih.govrsc.orgrsc.org
The synthesis of pyrido[2,3-b]pyrazine derivatives is an active area of research, with various methods being developed, including multicomponent reactions which offer an efficient pathway to these complex molecules. nih.govrsc.org
Scope and Research Objectives for 8-Methylpyrido[2,3-b]pyrazin-7-amine
The specific compound, this compound, is a derivative of the versatile pyrido[2,3-b]pyrazine scaffold. While extensive research exists for the parent scaffold and its various derivatives, publicly available scientific literature on this compound is limited. Information on closely related structures, such as 7-Aminopyrido[2,3-b]pyrazine and 8-methylpyrido[2,3-b]pyrazine, suggests the potential research utility of this specific molecule. uni.luchemimpex.com
The primary research objective concerning this compound would be to synthesize and characterize the compound and to explore its potential biological activities and material properties. Based on the known applications of its structural analogs, research would likely focus on the following areas:
Pharmaceutical and Medicinal Chemistry: A key objective would be to investigate its potential as a therapeutic agent. The presence of the amino group at the 7-position and the methyl group at the 8-position could modulate the biological activity compared to the parent compound. chemimpex.com Screening for anticancer, antibacterial, antiviral, and anti-inflammatory properties would be a logical starting point. researchgate.net
Enzyme Inhibition Studies: Given that related compounds inhibit kinases and bacterial topoisomerases, a research goal would be to assess the inhibitory activity of this compound against a panel of relevant enzymes. nih.govacs.org
Materials Science: Following the research on other pyrido[2,3-b]pyrazine derivatives, an objective would be to evaluate the electronic and optical properties of this compound for potential use in advanced materials, such as organic semiconductors or sensors. nih.govrsc.org
The synthesis would likely involve a multi-step process, potentially starting from precursors like 2,3-diaminopyridine (B105623) derivatives. researchgate.net Characterization would rely on standard analytical techniques such as NMR, FT-IR, and mass spectrometry to confirm the structure. nih.govrsc.org
Below is a data table summarizing the key molecular information for the parent compound and related derivatives, which provides context for the study of this compound.
Properties
Molecular Formula |
C8H8N4 |
|---|---|
Molecular Weight |
160.18 g/mol |
IUPAC Name |
8-methylpyrido[2,3-b]pyrazin-7-amine |
InChI |
InChI=1S/C8H8N4/c1-5-6(9)4-12-8-7(5)10-2-3-11-8/h2-4H,9H2,1H3 |
InChI Key |
VBCJNXBEFWELPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC2=NC=CN=C12)N |
Origin of Product |
United States |
Synthetic Methodologies for 8 Methylpyrido 2,3 B Pyrazin 7 Amine and Its Analogs
De Novo Synthesis Approaches to the Pyrido[2,3-b]pyrazine (B189457) Core
The foundational synthesis of the pyrido[2,3-b]pyrazine skeleton, also known as 5-azaquinoxaline, is primarily achieved through the formation of the pyrazine (B50134) ring onto a pre-existing pyridine (B92270) structure. Key strategies include classical condensation reactions, modern multicomponent approaches, and various ring-closing procedures.
Condensation Reactions Utilizing Diaminopyridine Precursors
A prevalent and well-established method for constructing the pyrido[2,3-b]pyrazine core is the condensation reaction between a 2,3-diaminopyridine (B105623) derivative and a 1,2-dicarbonyl compound. eurekaselect.comnih.gov This reaction forms the pyrazine ring by creating two new carbon-nitrogen bonds. The reaction is versatile, allowing for the introduction of various substituents at the 2- and 3-positions of the resulting bicyclic system, depending on the nature of the dicarbonyl starting material.
For instance, the reaction of 2,3-diaminopyridine with functionalized vicinal diketones in ethanol (B145695) provides a direct route to a series of pyrido[2,3-b]pyrazine-derived ligands. nih.gov Similarly, the condensation of 2,3-diaminopyridine with 1,2-dicarbonyls can be catalyzed by bismuth(III) triflate under mild conditions to produce the corresponding pyrido[2,3-b]pyrazine derivatives in good to excellent yields.
A significant consideration in this method is regioselectivity when an unsymmetrical α-oxocarbonyl compound is used, as this can lead to the formation of two distinct regioisomers. eurekaselect.com Studies have shown that reaction conditions, such as temperature and the use of acidic or basic catalysts, can influence the regiochemical outcome. For example, increased regioselectivity has been observed at lower temperatures in acidic solvents like acetic or trifluoroacetic acid, favoring the formation of the biologically more active isomer in certain cases. eurekaselect.com
Multicomponent Reaction Strategies
A notable example is the three-component synthesis of substituted indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin-10-one derivatives. nih.gov This reaction involves the condensation of an indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine. The process is typically catalyzed by an acid, such as p-toluenesulfonic acid (p-TSA), in a solvent like ethanol under reflux conditions. nih.govnih.gov Optimization of this reaction has led to good to excellent yields, ranging from 82% to 89%. nih.govnih.gov
The general scheme for this MCR is as follows:
This strategy highlights the power of MCRs to rapidly assemble complex heterocyclic systems from simple, readily available precursors. nih.gov
Ring-Closing Procedures for Pyrido[2,3-b]pyrazine Ring Formation
Ring-closing reactions represent another strategic avenue for the formation of the pyrazine portion of the pyrido[2,3-b]pyrazine core. These methods typically involve the intramolecular cyclization of a suitably functionalized pyridine precursor.
One of the most powerful modern ring-closing techniques is Ring-Closing Metathesis (RCM), which forms a cyclic alkene from a diene precursor using ruthenium-based catalysts like Grubbs' or Hoveyda-Grubbs' catalysts. nih.govorganic-chemistry.org While direct examples for the pyrido[2,3-b]pyrazine core are not prevalent in the reviewed literature, the synthesis of related N-heterocycles frequently employs this method. For instance, N-sulfonyl- and N-acylpyrroles are synthesized via RCM of diallylamines. organic-chemistry.org This suggests a potential, albeit underexplored, pathway where a 2-amino-3-alkenylaminopyridine derivative could undergo an intramolecular cyclization to form a dihydropyrido[2,3-b]pyrazine, which could then be oxidized to the aromatic core.
More broadly, intramolecular cyclization strategies are a cornerstone of heterocyclic synthesis. For example, the synthesis of related thieno[3,2-d]pyrimidine (B1254671) systems has been achieved through the intramolecular cyclization of key N,N-dimethylacetimidamide intermediates under microwave irradiation. nih.govresearchgate.net Similarly, other fused pyrazine systems can be formed via intramolecular 6-endo-dig cyclization of N-alkynyl-2-pyridinyl-tethered precursors. rsc.org These examples underscore the principle of forming the second ring of a bicyclic heterocycle through an intramolecular ring-closing event, a strategy that remains applicable to the synthesis of the pyrido[2,3-b]pyrazine core.
Functionalization and Derivatization Strategies of the Pyrido[2,3-b]pyrazine Scaffold
Once the core heterocyclic system is synthesized, further molecular diversity can be achieved through functionalization and derivatization reactions. Halogenation followed by transition metal-catalyzed cross-coupling is a particularly powerful strategy for modifying the scaffold.
Halogenation and Subsequent Cross-Coupling Reactions
The introduction of a halogen atom onto the pyrido[2,3-b]pyrazine ring provides a chemical handle for a wide array of subsequent transformations, most notably palladium-catalyzed cross-coupling reactions.
A method for the direct halogenation of 2,3-diphenylpyrido[2,3-b]pyrazine (B3032196) involves a deprotometalation-trapping sequence. Using a mixed lithium-zinc base (LiTMP/ZnCl₂) in tetrahydrofuran (B95107) (THF), the scaffold can be deprotonated at the C8 position. Subsequent trapping with an electrophilic halogen source, such as iodine (I₂) or 1,2-dibromo-1,1,2,2-tetrachloroethane, installs the corresponding iodo or bromo substituent at the C8 position with good yields (70% for iodination).
This selective halogenation yields key intermediates like 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine, which are primed for further derivatization.
Palladium-Catalyzed C-C and C-N Bond Formations
Halogenated pyrido[2,3-b]pyrazines are excellent substrates for palladium-catalyzed cross-coupling reactions, which enable the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. These reactions are fundamental in medicinal chemistry for the synthesis of complex molecules.
The Suzuki, Sonogashira, and Heck reactions are prominent examples of Pd-catalyzed C-C bond-forming reactions successfully applied to the pyrido[2,3-b]pyrazine scaffold. Starting from 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine, a variety of substituents can be introduced.
Suzuki Coupling: This reaction couples the bromo-substrate with arylboronic acids to form C-aryl bonds.
Sonogashira Coupling: This reaction introduces alkynyl groups by coupling with terminal alkynes.
Heck Coupling: This reaction forms new C-C bonds by coupling with alkenes.
The table below summarizes findings for these C-C coupling reactions.
| Reaction Type | Coupling Partner | Catalyst System | Solvent/Conditions | Product | Yield |
|---|
The Buchwald-Hartwig amination is the premier method for forming C-N bonds using palladium catalysis. This reaction has been successfully used to couple amines with 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine, providing access to various amino-substituted analogs.
The table below details examples of Buchwald-Hartwig amination on this scaffold.
| Reaction Type | Amine | Catalyst System | Solvent | Product | Yield |
|---|
These cross-coupling strategies provide a robust platform for the late-stage diversification of the pyrido[2,3-b]pyrazine scaffold, enabling the synthesis of a vast library of analogs for further investigation.
Copper-Catalyzed C-N Bond Formations
Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation and related aminations, are powerful tools for forming carbon-nitrogen bonds in aromatic systems. rsc.org These methods are especially relevant for installing the 7-amino group onto a pre-functionalized pyridopyrazine core.
A common strategy involves the coupling of a heteroaryl halide, such as 7-bromo-8-methylpyrido[2,3-b]pyrazine, with an amine source. While direct coupling with ammonia (B1221849) can be challenging, modern protocols often employ ammonia surrogates like acetamide. sci-hub.se This approach provides a scalable and safer alternative to traditional methods like nitration followed by reduction, which may involve hazardous reagents and produce undesirable impurities. sci-hub.se The reaction is typically catalyzed by a copper(I) source, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), and requires a suitable ligand and base.
Mechanistically, the process is believed to involve the formation of a copper(I)-amidate species. This active catalyst then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the N-arylated product and regenerate the copper(I) catalyst. The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions.
Table 1: General Conditions for Copper-Catalyzed Amidation of Heteroaryl Halides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield | Reference |
|---|---|---|---|---|---|---|
| CuI | N,N'-Dimethylethylenediamine | K₂CO₃ | Dioxane | 110 | Good | sci-hub.se |
| Cu₂(OTf)₂·C₆H₆ | Phenanthroline | Cs₂CO₃ | Toluene | 80-120 | Moderate-Good | General Ullmann |
| CuI | Heterocyclic Ketene Aminals (HKAs) | K₃PO₄ | DMSO | Mild | Good-Excellent | bohrium.com |
This table presents generalized conditions for copper-catalyzed C-N bond formation on various heterocyclic systems, which are applicable to the synthesis of aminopyridopyrazines.
Substitution Reactions at Amine and Aromatic Positions
Further functionalization of the 8-Methylpyrido[2,3-b]pyrazin-7-amine scaffold can be achieved through substitution reactions at both the exocyclic amine and the aromatic rings.
Substitution at the Amine Position: The 7-amino group is nucleophilic and can undergo various substitution reactions, most notably N-alkylation and N-arylation. N-alkylation can be accomplished using alkyl halides. However, a significant challenge is preventing over-alkylation, as the resulting secondary amine is often more nucleophilic than the primary amine starting material. youtube.com To achieve selective mono-alkylation, strategies using amine hydrobromide salts and controlled deprotonation have been developed. youtube.com Alternatively, "borrowing hydrogen" or "hydrogen autotransfer" methodologies using alcohols as alkylating agents, often catalyzed by ruthenium or manganese complexes, offer a more sustainable route to N-alkylated products. youtube.com
Substitution at the Aromatic Positions: Direct electrophilic aromatic substitution on the pyridopyrazine ring system can be challenging due to the presence of multiple nitrogen atoms which deactivate the ring. A more common and controlled approach involves the initial introduction of a halogen atom, which then serves as a handle for subsequent cross-coupling reactions. For instance, related aza-heterocycles can undergo regioselective iodination or bromination using reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS). mdpi.com Once halogenated, the pyridopyrazine core is primed for the introduction of diverse substituents.
Introduction of Alkyl, Aryl, and Heteroaryl Moieties
Palladium-catalyzed cross-coupling reactions are the premier methods for introducing carbon-based substituents onto the pyridopyrazine skeleton.
Aryl and Heteroaryl Moieties (Suzuki-Miyaura Coupling): The Suzuki-Miyaura reaction is widely used to form C-C bonds between a halogenated (or triflate-substituted) pyridopyrazine and an aryl or heteroaryl boronic acid. nih.gov This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. sci-hub.se The process is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) and a suitable solvent system (e.g., DME, THF, toluene/water). rsc.orgproprogressio.hu The reactivity of the halo-substituent generally follows the trend I > Br > Cl. proprogressio.hu While effective, potential side reactions include hydrodehalogenation (replacement of the halogen with hydrogen) and protodeboronation of the boronic acid, which can lower the yield of the desired coupled product. proprogressio.humdpi.com
Table 2: Representative Conditions for Suzuki-Miyaura Coupling on Halogenated Heterocycles
| Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 3-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one | Phenylboronic acid | Pd(PPh₃)₄ | NaHCO₃ (aq) | Dioxane | 85 | proprogressio.hu |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ (aq) | DME | 95 | nih.gov |
| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 60 | mdpi.com |
This table provides examples from related heterocyclic systems, demonstrating the general applicability of the Suzuki-Miyaura reaction.
Alkyl Moieties: As discussed previously, alkyl groups can be introduced by N-alkylation of the 7-amino group using alkyl halides or via reductive amination. youtube.comyoutube.com Direct C-alkylation of the aromatic core is less common but can be achieved through methods like alpha alkylation if a suitable carbonyl precursor is available. youtube.com
Post-Synthetic Modifications and Aromatization Techniques
After the core pyridopyrazine structure is assembled, it can undergo further transformations. These post-synthetic modifications can be used to install additional functionality or to form the final aromatic system from a non-aromatic precursor.
One key strategy involves the intramolecular cyclization of a precursor followed by aromatization. For example, the synthesis of related pyridophenazines has been achieved through the base-catalyzed intramolecular cyclization of 6-arylamino-5-nitrosoisoquinolines. mdpi.com This reaction forms the final six-membered ring, and subsequent elimination leads to the fully aromatic phenazine (B1670421) system.
Another powerful technique is the aromatization of a partially saturated ring system via oxidation. In the synthesis of some pyridopyrazines, a key step can be the oxidation of a dihydropyridopyrazine intermediate. researchgate.net This can be accomplished using a variety of oxidizing agents, converting the saturated or partially saturated ring into the corresponding aromatic pyrazine ring. A related method involves the electrophilic activation of a 2H-azirine with triflic anhydride, which reacts with an aminopyridine to form a precursor that, after desulfonylation and oxidation, yields the aromatic 2-aryl-pyrido[2,3-b]pyrazine. researchgate.net
Isolation and Purification Methodologies
The successful synthesis of this compound and its analogs is critically dependent on effective isolation and purification techniques to remove unreacted starting materials, reagents, catalysts, and byproducts.
A typical workup procedure following a reaction involves quenching the reaction, followed by extraction with an appropriate organic solvent (e.g., ethyl acetate (B1210297), dichloromethane). The organic layer is then washed with water and/or brine to remove water-soluble impurities, dried over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrated under reduced pressure. mdpi.com
The primary method for purification of the crude product is column chromatography. mdpi.com Thin-layer chromatography (TLC) is often used first to determine the optimal solvent system (eluent) that provides good separation between the desired product and impurities. mdpi.com For preparative scale, flash column chromatography using silica (B1680970) gel is standard. mdpi.com The selection of the eluent, typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate or methanol), is crucial for effective separation.
For solid compounds, recrystallization is a common final purification step to obtain a highly pure crystalline product. This involves dissolving the crude solid in a minimum amount of a hot solvent in which the compound has high solubility at high temperature and low solubility at room temperature or below. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution.
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the purity and verify the structure of the final compound. nih.govresearchgate.net
Mechanistic Reactivity Investigations of 8 Methylpyrido 2,3 B Pyrazin 7 Amine
Oxidation and Reduction Pathways of the Pyrido[2,3-b]pyrazine (B189457) System
The pyrido[2,3-b]pyrazine system possesses a characteristic redox activity due to the electron-deficient nature of the pyrazine (B50134) moiety. rsc.org This inherent feature allows the scaffold to participate in electron transfer processes, which can be modulated by substituents on the ring system. The study of related derivatives through techniques like cyclic voltammetry has been employed to understand their electrochemical behavior, particularly in the context of DNA sensing applications. nih.govrsc.org
The oxidation potential of the pyrido[2,3-b]pyrazine core is influenced by the electronic properties of its substituents. For 8-methylpyrido[2,3-b]pyrazin-7-amine, the presence of the strongly electron-donating amino group at the C7 position and the weakly electron-donating methyl group at the C8 position on the pyridine (B92270) ring is expected to lower the oxidation potential, making the molecule more susceptible to oxidation compared to the unsubstituted parent heterocycle. These donor groups increase the electron density of the π-system, facilitating the removal of electrons.
Nucleophilic and Electrophilic Substitution Patterns
The substitution pattern of the pyrido[2,3-b]pyrazine system is dictated by the electronic nature of the two fused rings and the influence of existing substituents.
Electrophilic Substitution: The pyrido[2,3-b]pyrazine nucleus is generally deactivated towards electrophilic aromatic substitution. researchgate.net This is a common characteristic of azines, where the electronegative nitrogen atoms withdraw electron density from the ring, making it less attractive to electrophiles. researchgate.netscribd.com However, the presence of powerful activating groups can overcome this inherent lack of reactivity. researchgate.net In this compound, the pyridine ring is strongly activated by the C7-amino and C8-methyl groups. The amino group, in particular, is a potent ortho-, para-director. Given its position at C7, electrophilic attack would be preferentially directed to the C6 position. The deactivating effect of the adjacent pyrazine ring nitrogen (N5) and the pyridine nitrogen (N1) must be considered, but the strong activation by the amino group is expected to be the dominant influence.
Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) is more characteristic of electron-deficient heteroaromatic systems like pyrido[2,3-b]pyrazine. scribd.com Reactions typically proceed readily on positions activated by the ring nitrogens, especially if a good leaving group (such as a halogen) is present. For the parent this compound, direct nucleophilic substitution of a hydrogen atom (Chichibabin-type amination) is conceivable under harsh conditions but is generally difficult. However, if the molecule were functionalized, for instance, with a halogen at the C2 or C3 positions on the pyrazine ring, these sites would be highly susceptible to nucleophilic attack. Similarly, functionalization at the C6 position would render it susceptible to nucleophiles, activated by the pyridine nitrogen and the pyrazine ring. The amino group at C7 could potentially be displaced under certain reaction conditions, though it is generally a poor leaving group.
Regioselectivity and Stereoselectivity in Chemical Transformations
Regioselectivity is a critical consideration in the functionalization of the asymmetric pyrido[2,3-b]pyrazine scaffold. researchgate.net The differential reactivity of various positions on the rings allows for controlled, site-selective modifications.
In synthetic approaches, the regioselectivity of ring formation is often controlled by the choice of starting materials. For example, the condensation of a substituted 2,3-diaminopyridine (B105623) with an unsymmetrical 1,2-dicarbonyl compound can lead to regioisomeric products, although specific reaction conditions can favor one isomer over the other. researchgate.net The inherent electronic differences between the two amino groups in a starting material like 2,3-diaminopyridine can be exploited to achieve regio-defined products. researchgate.net
For post-synthesis functionalization of this compound, regioselectivity is dictated by the existing substituents. As discussed under electrophilic substitution, the C6 position is the most likely site for electrophilic attack due to the directing effect of the C7-amino group. Halogenation or nitration would be expected to occur regioselectively at this position.
In reactions involving the pyrazine ring, such as N-oxidation, selectivity between the N1 and N4 positions could be an issue, though the N1 position in the pyridine ring is generally less reactive towards oxidation than the pyrazine nitrogens. Metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, rely on pre-functionalized (e.g., halogenated) derivatives. mdpi.com The initial site of halogenation would determine the regiochemical outcome of the subsequent coupling. For instance, iodination of a related 2,3-diphenylpyrido[2,3-b]pyrazine (B3032196) has been shown to occur at the C8 position. mdpi.com
Stereoselectivity is less commonly a factor in reactions involving the aromatic core itself but becomes important if chiral centers are introduced in substituents or during certain addition reactions. As the core is planar, reactions on side chains or the introduction of chiral catalysts would be the primary source of stereochemical control.
Reaction Kinetics and Thermodynamic Considerations
The kinetics and thermodynamics of reactions involving this compound are intrinsically linked to the molecule's electronic structure. Density Functional Theory (DFT) calculations on related pyrido[2,3-b]pyrazine derivatives have provided insight into their stability and reactivity through the analysis of frontier molecular orbitals (FMOs) and global reactivity parameters. rsc.org
The reaction rates are influenced by several factors. The synthesis of the pyrido[2,3-b]pyrazine core via condensation is often catalyzed by acids (e.g., p-toluenesulfonic acid) or metal salts (e.g., BiCl₃/SiO₂) which lower the activation energy of the reaction. researchgate.netnih.gov Reaction times and temperatures are optimized to achieve high yields; for instance, multicomponent syntheses of related structures have been achieved in 9 hours with catalytic p-TSA. rsc.org
The following table presents global reactivity parameters calculated for a related pyrido[2,3-b]pyrazine derivative (Compound 7 from the cited study), which illustrates the type of data used to understand thermodynamic reactivity profiles. rsc.org
| Parameter | Definition | Value (eV) | Implication |
|---|---|---|---|
| EHOMO | Highest Occupied Molecular Orbital Energy | -5.166 | Electron-donating ability |
| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -1.722 | Electron-accepting ability |
| Energy Gap (Egap) | ELUMO - EHOMO | 3.444 | Chemical reactivity / stability |
| Hardness (η) | (ELUMO - EHOMO) / 2 | 1.722 | Resistance to change in electron configuration |
| Softness (S) | 1 / (2η) | 0.290 eV-1 | Measure of polarizability/reactivity |
Data adapted from DFT calculations on a related pyrido[2,3-b]pyrazine derivative. rsc.org
A lower hardness and higher softness value, as seen in related compounds with small energy gaps, correlate with greater chemical reactivity, which is a key thermodynamic consideration for predicting reaction feasibility. rsc.org
Biological Activity and Mechanistic Studies of 8 Methylpyrido 2,3 B Pyrazin 7 Amine and Its Analogs
Enzyme Modulation and Inhibition Profiles
The modulation of enzyme activity, particularly protein kinases, is a cornerstone of modern targeted therapy in oncology and other diseases. The pyrido[2,3-b]pyrazine (B189457) scaffold and its isosteres are recognized as "privileged structures" in medicinal chemistry, capable of interacting with the ATP-binding sites of various kinases.
Kinase Inhibition Studies
Analogs of 8-Methylpyrido[2,3-b]pyrazin-7-amine have been investigated for their ability to inhibit a range of protein kinases that are critical regulators of cell cycle progression, cell survival, and signaling pathways.
The Polo-like kinase (PLK) family, comprising five serine/threonine kinases, plays a crucial role in the regulation of the cell cycle. nih.gov Dysregulation of PLKs is frequently observed in various human cancers.
Research into pyrido[2,3-d]pyrimidin-7-one derivatives has identified potent inhibitors of the Plk family. One notable study identified a compound, 2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one (compound 7ao), as a highly specific inhibitor of PLK2. nih.govnih.gov This compound demonstrated significant cytotoxicity against cancer cell lines by inducing apoptosis. nih.gov Another study on pyrazolo[3,4-b]pyridine derivatives identified compounds with low micromolar inhibitory activity against PLK4. nih.gov
Table 1: Inhibitory Activity of a Pyrido[2,3-d]pyrimidin-7-one Analog against Plk2
| Compound | Target | IC50 (nM) |
| 2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one | PLK2 | Potent |
Note: The exact IC50 value for the PLK2 inhibitor was not publicly disclosed in the referenced study, but it was described as a highly specific and potent inhibitor. nih.govnih.gov
The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when aberrantly activated, drives the growth of several cancers. nih.gov The pyrrolo[2,3-d]pyrimidine nucleus is a known scaffold for EGFR inhibitors. nih.gov
A series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives were designed and synthesized as potential EGFR inhibitors. nih.gov Compound 8a from this series exhibited potent inhibitory activity against both wild-type EGFR (EGFRWT) and the resistant T790M mutant (EGFRT790M). nih.gov This compound induced apoptosis and arrested the cell cycle in cancer cells. nih.gov
Table 2: Inhibitory Activity of Pyrido[2,3-d]pyrimidin-4(3H)-one Analogs against EGFR
| Compound | Target | IC50 (µM) |
| 8a | EGFRWT | 0.099 |
| 8a | EGFRT790M | 0.123 |
| 8b | EGFRWT | 0.135 |
| 8b | EGFRT790M | 0.168 |
| 9a | EGFRWT | 0.112 |
| 9a | EGFRT790M | 0.146 |
Data sourced from a study on pyrido[2,3-d]pyrimidin-4(3H)-one derivatives. nih.gov
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. nih.gov The development of isoform-selective PI3K inhibitors is a key area of research to enhance therapeutic efficacy and reduce off-target effects.
While direct data on this compound is unavailable, studies on related heterocyclic systems have shown promise. For instance, a series of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines were optimized to generate a highly selective PI3Kδ inhibitor, compound 11f, which demonstrated oral bioavailability and in vivo efficacy. nih.gov Additionally, novel trisubstituted morpholinopyrimidines have been synthesized and shown to be potent PI3K inhibitors. nih.gov
Table 3: Inhibitory Activity of a Tetrahydropyrido[4,3-d]pyrimidine Analog against PI3Kδ
| Compound | Target | IC50 (nM) |
| 11f | PI3Kδ | Potent |
Note: The exact IC50 value for compound 11f was not specified in the abstract, but it was described as a potent and highly selective inhibitor. nih.gov
Checkpoint kinase 1 (CHK1) is a key regulator of the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy and radiation.
Although specific data for this compound is not available, research on other nitrogen-containing heterocyclic scaffolds has led to the discovery of potent CHK1 inhibitors. For example, pyrazolo[1,5-a]pyrimidine-based compounds have been developed as selective CHK1 inhibitors. nih.gov
Glycogen synthase kinase 3 beta (GSK3β) is a serine/threonine kinase implicated in various cellular processes, and its dysregulation is linked to several diseases, including Alzheimer's disease and cancer. nih.gov
Several classes of GSK3β inhibitors have been developed. Thieno[3,2-c]pyrazol-3-amine derivatives have been identified as potent GSK3β inhibitors, with compound 16b showing an IC50 of 3.1 nM. nih.gov This compound was found to increase the phosphorylation of GSK3β at Ser9, leading to its inhibition, and subsequently activating the PI3K/Akt pathway. nih.gov
Table 4: Inhibitory Activity of a Thieno[3,2-c]pyrazol-3-amine Analog against GSK3β
| Compound | Target | IC50 (nM) |
| 16b | GSK3β | 3.1 |
Data sourced from a study on thieno[3,2-c]pyrazol-3-amine derivatives. nih.gov
Phosphodiesterase (PDE) Inhibition, including PDE5 Selectivity
The aminopyridopyrazinone class of compounds, which are structurally related to this compound, has been identified as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). nih.gov PDE5 is a key enzyme in the cGMP signaling pathway and is a well-established target for the treatment of erectile dysfunction and pulmonary hypertension. frontiersin.org
Efforts to optimize the pharmacokinetic profile of aminopyridopyrazinones led to the discovery of 3-[(trans-4-hydroxycyclohexyl)amino]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one, a potent and selective PDE5 inhibitor with an excellent pharmacokinetic profile. nih.gov The selectivity of PDE5 inhibitors is crucial to avoid side effects associated with the inhibition of other PDE isoforms.
Urease Enzyme Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. nih.gov It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, making it an attractive target for antimicrobial drug development. nih.govmdpi.com
While there is no specific data on this compound, the broader class of heterocyclic compounds has been extensively studied for urease inhibition. Recent research has focused on pyridylpiperazine hybrid derivatives as urease inhibitors. nih.gov For instance, derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) have shown potent inhibitory activity, with some compounds exhibiting IC50 values significantly lower than the standard inhibitor thiourea. nih.gov Specifically, compounds 5b and 7e from this series were identified as the most active inhibitors with IC50 values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively. nih.gov
Table 3: Urease Inhibition by Pyridylpiperazine Derivatives
| Compound | IC50 (µM) |
|---|---|
| Compound 5b | 2.0 ± 0.73 nih.gov |
| Compound 7e | 2.24 ± 1.63 nih.gov |
Receptor Ligand Binding and Antagonism Studies
Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonism
The Gonadotropin-Releasing Hormone (GnRH) receptor is a key regulator of the reproductive system, and its antagonists are used in the treatment of hormone-dependent diseases such as prostate cancer, endometriosis, and for controlled ovarian stimulation in assisted reproduction. researchgate.net GnRH antagonists work by competitively blocking the GnRH receptor in the pituitary gland, leading to a rapid suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion.
While direct studies on this compound as a GnRH antagonist are not available, the development of non-peptide, orally active GnRH antagonists has been a major focus of research. These efforts have primarily centered on different heterocyclic scaffolds. The search for novel, potent, and selective GnRH receptor antagonists is ongoing, and the pyrido[2,3-b]pyrazine structure could serve as a template for future drug design in this area.
Alpha-Amino-3-hydroxy-5-methylisoxazole-4-propanoate (AMPA) Receptor Antagonism
The pyrido[2,3-b]pyrazine nucleus is a key structural motif in the development of antagonists for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a critical player in excitatory neurotransmission in the central nervous system. While direct studies on this compound are not extensively detailed in the provided context, research on its analogs provides significant insights into the structure-activity relationships governing AMPA receptor antagonism.
Azaquinoxalinediones, which are structurally related to pyrido[2,3-b]pyrazines, have been synthesized and evaluated for their ability to inhibit the binding of [3H]AMPA. rsc.org It has been demonstrated that the azaquinoxalinedione nucleus can act as a bioisostere for the quinoxalinedione (B3055175) core in AMPA receptor binding. rsc.org Notably, the substitution pattern on the pyrido[2,3-b]pyrazinedione ring system influences both the affinity for the AMPA receptor and the selectivity against the glycine (B1666218) site of the NMDA receptor. rsc.org For instance, the introduction of bulky substituents at the 6-position of pyridopyrazinediones is thought to be responsible for their selectivity against the glycine site. rsc.org
One of the most potent analogs in this class is 6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-pyrido[2,3-b]pyrazinedione, which displays a high affinity for AMPA receptors with a Ki value of 0.14 microM and shows no affinity for the glycine site at concentrations up to 10 microM. rsc.org Furthermore, water-soluble 8-methylureido-10-amino-10-methyl-imidazo[1,2-a]indeno[1,2-e]pyrazine-4-one represents another class of highly potent and selective AMPA receptor antagonists. nih.gov The dextrorotatory isomer of this compound exhibits an IC50 of 10 nM. nih.gov These findings underscore the therapeutic potential of compounds based on the pyrido[2,3-b]pyrazine scaffold as anticonvulsant and neuroprotective agents. rsc.orgnih.gov
| Compound | Target Receptor | Activity (Ki/IC50) | Selectivity |
| 6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-pyrido[2,3-b]pyrazinedione | AMPA Receptor | 0.14 µM (Ki) | Selective against glycine site (no affinity at 10 µM) |
| (+)-8-methylureido-10-amino-10-methyl-imidazo[1,2-a]indeno[1,2-e]pyrazine-4-one | AMPA Receptor | 10 nM (IC50) | Highly selective |
Interactions with Nucleic Acids
The unique structural and electronic properties of pyrido[2,3-b]pyrazine derivatives make them promising candidates for applications in electrochemical DNA sensing. nih.gov These sensors utilize DNA as a recognition element to detect specific analytes in a sample. rsc.org The interaction between the target molecule and DNA on the sensor surface induces a measurable change in the electrical properties of the sensor, allowing for the detection of DNA. rsc.org
Novel pyrido[2,3-b]pyrazine-based heterocyclic compounds have been synthesized and utilized for the first time in the electrochemical sensing of DNA. rsc.orgnih.gov These sensors offer several advantages, including high sensitivity to low concentrations of DNA and the ability to detect small fluctuations in DNA concentration. nih.gov The methodology is relatively straightforward and does not necessitate the use of expensive or highly specialized equipment. nih.gov The interaction between the synthesized pyrido[2,3-b]pyrazine compounds and DNA is a fundamental aspect that can enhance the therapeutic applications of these organic molecules. rsc.org
The planar aromatic structure of the pyrido[2,3-b]pyrazine core is a key feature that facilitates its interaction with DNA, primarily through intercalation. mdpi.com DNA intercalators are molecules that can insert themselves between the base pairs of the DNA double helix. This mode of binding is characteristic of many polycyclic aromatic molecules. mdpi.com
A significant consequence of DNA intercalation is the potential interference with crucial cellular processes involving DNA, such as replication and transcription. By inserting into the DNA double helix, intercalating agents can disrupt the normal function of enzymes that act on DNA, leading to the inhibition of DNA synthesis.
For instance, the antineoplastic antibiotic daunorubicin (B1662515) functions through a mechanism that involves interaction with DNA, ultimately inhibiting DNA replication and repair, as well as RNA and protein synthesis. mdpi.com While direct evidence for the inhibition of DNA synthesis by this compound is not explicitly provided, the established DNA intercalating properties of the broader pyrido[2,3-b]pyrazine class of compounds suggest a plausible mechanism for such activity. The physical obstruction and distortion of the DNA helix caused by intercalation can impede the progression of DNA polymerase and other enzymes essential for the synthesis of new DNA strands.
Modulation of Cellular Pathways and Biological Processes
Derivatives of aminopyridine, which share a core structural element with this compound, have demonstrated notable immunomodulatory effects, particularly in the regulation of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).
Research on 2-(1-adamantylamino)-6-methylpyridine (AdAMP), a synthesized adamantane (B196018) derivative of aminopyridine, has shown that this compound can significantly enhance the basal production of TNF-α in gene-transduced mouse melanoma cells. nih.gov This effect was observed in both high and moderate TNF-α producing cells. nih.gov The enhanced TNF-α production was linked to an increase in TNF-α mRNA expression and the activation of the nuclear factor kappaB (NF-κB) pathway. nih.gov The role of NF-κB was further confirmed by the reversal of AdAMP's effect in the presence of an NF-κB inhibitor. nih.gov AdAMP also augmented TNF-α secretion by lipopolysaccharide (LPS)-induced monocytes. nih.gov These findings suggest that compounds with a substituted aminopyridine structure may possess the ability to modulate immune responses through the upregulation of key cytokines. While direct studies on the effect of this compound on TNF-α and Interleukin-6 (IL-6) are needed, the activity of its analogs points towards a potential role in immunomodulation.
| Compound | Cell Line | Effect on TNF-α |
| 2-(1-adamantylamino)-6-methylpyridine (AdAMP) | B78/TNF (mouse melanoma) | Enhanced basal production |
| 2-(1-adamantylamino)-6-methylpyridine (AdAMP) | CAOV1 (human ovarian carcinoma) | Enhanced spontaneous production |
| 2-(1-adamantylamino)-6-methylpyridine (AdAMP) | LPS-induced monocytes | Enhanced secretion |
Antioxidant Properties and Oxidative Stress Mitigation
The antioxidant capabilities of pyrido[2,3-b]pyrazine derivatives have been a subject of scientific investigation, highlighting their potential to combat oxidative stress. researchgate.net Research into various heterocyclic compounds, including those with a pyrido[2,3-b]pyrazine core, has demonstrated notable radical scavenging activity. nih.gov In vitro antioxidant assays are standard methods to determine such properties. For instance, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common spectrophotometric method used to assess the ability of a compound to act as a hydrogen donor, a key mechanism of antioxidant action. nih.gov The reduction of the stable DPPH radical is observed through a color change from deep violet to light yellow. nih.gov
While specific studies on this compound are not extensively detailed in available literature, the broader class of pyrido[2,3-b]pyrazines has been shown to possess properties that protect cells from oxidative stress. researchgate.net For example, studies on structurally related pyrazolopyridine derivatives have demonstrated their ability to protect DNA from damage induced by agents like bleomycin. nih.gov This protective effect is a crucial aspect of mitigating oxidative stress at a cellular level. The antioxidant potential of such compounds is often attributed to their chemical structure, which can be amenable to donating electrons or hydrogen atoms to neutralize free radicals.
Microtubule Dynamics Modulation
The modulation of microtubule dynamics is a critical mechanism for inducing cytotoxicity in cancer cells and represents a key target for anticancer drug development. While direct studies on the effect of this compound on microtubule dynamics are limited, the broader family of nitrogen-containing heterocyclic compounds is known to interact with the microtubule network. The disruption of microtubule polymerization or depolymerization can lead to cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis. This mechanism is a hallmark of many successful anticancer agents. Further research is warranted to specifically elucidate the role of this compound and its direct analogs in modulating microtubule dynamics.
Antiproliferative Activity and Apoptosis Induction in Cell Lines
A significant body of research points to the antiproliferative effects of pyrido[2,3-b]pyrazine derivatives against various cancer cell lines. These compounds have been synthesized and evaluated as potential antitumor agents, with some demonstrating efficacy against both sensitive and resistant cancer cell lines. nih.gov
One study focused on a series of novel pyrido[2,3-b]pyrazines and their activity against erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) non-small-cell lung carcinoma (NSCLC) cell lines. nih.gov The findings revealed that certain structural modifications on the pyrido[2,3-b]pyrazine core could overcome erlotinib (B232) resistance. For instance, compound 7n from this series, which features a specific substitution at the 7-position, exhibited potent inhibitory activity with IC₅₀ values of 0.09 μM and 0.15 μM against PC9 and PC9-ER cells, respectively. nih.gov This suggests that the pyrido[2,3-b]pyrazine scaffold is a promising starting point for developing inhibitors that can tackle acquired drug resistance in cancer.
The induction of apoptosis is a key mechanism through which these compounds exert their antiproliferative effects. Studies on related heterocyclic compounds have shown that they can induce apoptosis through various cellular pathways. For example, some pyrazolo-pyrimidinones have been shown to induce significant apoptotic cell death in breast cancer cells (MCF-7), as determined by Annexin V-FITC/Propidium Iodide staining assays. nih.gov
The antiproliferative activity of various analogs is often quantified by their half-maximal inhibitory concentration (IC₅₀) against different cancer cell lines.
Table 1: Antiproliferative Activity of Selected Pyrido[2,3-b]pyrazine Analogs
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 7n | PC9 | 0.09 nih.gov |
| 7n | PC9-ER | 0.15 nih.gov |
This table presents data for analogs of this compound.
In Silico Approaches to Target Identification and Ligand-Protein Interactions
Computational methods are invaluable in modern drug discovery for predicting how a ligand might interact with its biological target, thereby guiding the synthesis of more potent and selective inhibitors.
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding mode and stability of a ligand within the active site of a protein. For the pyrido[2,3-b]pyrazine class of compounds, these methods have been employed to understand their interactions with various protein kinases, which are often implicated in cancer. nih.gov
Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the target's binding pocket. mdpi.com For example, in the design of inhibitors for kinases, the pyrazolo portion of a related scaffold, pyrazolo[3,4-b]pyridine, is often utilized as a hydrogen bond center, while the pyridine (B92270) ring can engage in π–π stacking interactions. rsc.org
MD simulations provide a more dynamic picture of the ligand-protein complex, assessing its stability over time. nih.gov These simulations can confirm the binding modes predicted by docking and provide insights into the conformational changes that may occur upon ligand binding.
Structure-Based Drug Design Principles
Structure-based drug design (SBDD) relies on the three-dimensional structure of the target protein to design and optimize inhibitors. This approach has been instrumental in the development of various kinase inhibitors based on heterocyclic scaffolds. The general strategy involves identifying a lead compound, such as a pyrido[2,3-b]pyrazine derivative, and then using the structural information of its target to guide chemical modifications that enhance its binding affinity and selectivity. nih.gov
For instance, if a docking study reveals an unoccupied hydrophobic pocket in the active site, a medicinal chemist might add a corresponding hydrophobic group to the ligand to improve its potency. This iterative process of design, synthesis, and biological evaluation, informed by structural insights, is a cornerstone of modern pharmaceutical research. The pyrido[2,3-b]pyrazine scaffold, with its versatile substitution points, is well-suited for such optimization strategies.
Applications of the Pyrido 2,3 B Pyrazine Scaffold in Advanced Materials Science
Exploration of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) properties of materials are at the forefront of research for applications in modern optical and electronic technologies. Recent studies have investigated pyrido[2,3-b]pyrazine-based heterocyclic compounds for their NLO response. rsc.orgresearchgate.net Density Functional Theory (DFT) computations have been employed to calculate the NLO properties of several derivatives, revealing that this scaffold can make remarkable contributions to NLO applications. nih.govrsc.orgresearchgate.net
The dipole moment (μ) and average polarizability (⟨α⟩) are fundamental electronic properties that influence a molecule's NLO response. A computational study using DFT with the B3LYP/6-31G(d,p) level of theory was conducted on a series of indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives. rsc.orgresearchgate.net The calculated values for these compounds demonstrate the electronic characteristics of a complex system built upon the pyrido[2,3-b]pyrazine (B189457) framework. rsc.orgresearchgate.net
One derivative, Compound 7 in the study, which features a methoxy (B1213986) group, exhibited the highest average polarizability. rsc.orgresearchgate.net The results for the studied derivatives are detailed below. rsc.org
| Compound | Dipole Moment (μ) [Debye] | Average Polarizability (⟨α⟩) [x 10⁻²³ esu] |
|---|---|---|
| Compound 4 | 2.54 | 3.78 |
| Compound 5 | 1.89 | 3.80 |
| Compound 6 | 2.05 | 3.84 |
| Compound 7 | 3.01 | 3.90 |
The first (β) and second (γ) hyperpolarizabilities are crucial metrics for quantifying a molecule's NLO activity. High hyperpolarizability values are indicative of a significant NLO response, which is desirable for electro-optic modulation and other photonic applications. rsc.org
The same computational study on indeno[2′,1′:5,6]pyrido[2,3-b]pyrazin derivatives also calculated these higher-order terms. rsc.orgresearchgate.net The results showed that Compound 7, with a methoxy substituent, possessed the highest first and second hyperpolarizability values among the tested series. nih.govrsc.orgresearchgate.net This high NLO response suggests that pyrido[2,3-b]pyrazine-based compounds have the potential for significant contributions to NLO technologies. nih.govrsc.org
| Compound | First Hyperpolarizability (βtot) [x 10⁻³⁰ esu] | Second Hyperpolarizability (⟨γ⟩) [x 10⁻³⁵ esu] |
|---|---|---|
| Compound 4 | 1.44 | 0.62 |
| Compound 5 | 2.92 | 0.89 |
| Compound 6 | 4.92 | 1.61 |
| Compound 7 | 15.6 | 6.63 |
Potential in Optoelectronic Devices and Advanced Optical Technologies
The pyrido[2,3-b]pyrazine scaffold is a versatile building block for materials used in optoelectronic devices. nih.gov Its derivatives have been designed to create a family of materials whose emissions can be tuned across the entire visible spectrum, from blue to red. rsc.org This tunability is a critical feature for developing full-color displays and high-performance Organic Light-Emitting Diodes (OLEDs). rsc.org
Molecules based on this scaffold can be designed as donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) systems. nih.gov This architecture facilitates intramolecular charge transfer, which is key to their utility in electronics. nih.govresearchgate.net Studies have shown that these materials can exhibit high thermal stability, low band gaps, and HOMO/LUMO energy levels suitable for ambipolar materials, which can transport both holes and electrons. nih.govresearchgate.net By carefully selecting donor units, researchers have successfully created thermally activated delayed fluorescence (TADF) molecules based on the pyrido[2,3-b]pyrazine core, leading to highly efficient yellow and orange OLEDs. rsc.org The promising opto-electronic properties of these materials suggest their strong potential for application in a range of organic electronic devices. nih.govbohrium.comresearchgate.net
Future Directions and Interdisciplinary Research Opportunities for 8 Methylpyrido 2,3 B Pyrazin 7 Amine
Expansion of Synthetic Methodologies to Diverse Analogs
The future development of 8-Methylpyrido[2,3-b]pyrazin-7-amine hinges on the ability to generate a diverse library of analogs for structure-activity relationship (SAR) studies. While foundational syntheses exist for the pyrido[2,3-b]pyrazine (B189457) core, expanding these methodologies is crucial. Research should focus on versatile and efficient synthetic routes that allow for systematic modification at various positions of the heterocyclic system.
Key strategies for expansion include:
Multicomponent Reactions (MCRs): Leveraging MCRs, such as the reaction between an indane-1,3-dione derivative, a substituted aromatic aldehyde, and 2-aminopyrazine, can rapidly generate structural complexity from simple precursors. nih.govrsc.org Adapting these methods could allow for varied substituents on the pyridine (B92270) and pyrazine (B50134) rings.
Cross-Coupling Reactions: The Buchwald-Hartwig C-N coupling reaction has been successfully used to synthesize donor-acceptor-donor (D-A-D) molecules based on the pyrido[2,3-b]pyrazine core by coupling various amines. nih.gov This strategy is ideal for creating a wide range of analogs of this compound by varying the amine component to modulate electronic and biological properties.
Functionalization of the Core: Developing methods for late-stage functionalization of the this compound core would be highly valuable. This could involve selective C-H activation, halogenation followed by subsequent cross-coupling, or nucleophilic aromatic substitution to introduce new functional groups. Replacing the core with bioisosteres, as demonstrated by the replacement of a 1,8-naphthyridine (B1210474) with a pyrido[2,3-b]pyrazine to reduce metabolic liabilities, is another promising avenue. nih.gov
| Synthetic Strategy | Description | Potential Application for Analogs | Reference |
| Multicomponent Synthesis | One-pot reaction involving multiple starting materials to build complex molecules efficiently. | Rapid generation of a library with diverse substituents on the pyridopyrazine core. | nih.gov, rsc.org |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling to form carbon-nitrogen bonds. | Systematic variation of the amine group at the C7 position to fine-tune biological activity or photophysical properties. | nih.gov |
| Suzuki/Stille Coupling | Palladium-catalyzed cross-coupling to form carbon-carbon bonds. | Introduction of aryl or alkyl groups at specific positions on the heterocyclic rings to explore steric and electronic effects. | nih.gov |
| Electrophilic Aromatic Substitution | Introduction of a substituent onto an aromatic ring through an electrophilic intermediate. | Functionalization of the pyridine or pyrazine ring with groups like halogens, which can then be used for further modifications. | nih.gov |
Advanced Computational Modeling for Predictive Biology
Computational chemistry offers powerful tools to predict the biological and physicochemical properties of novel compounds, thereby guiding synthetic efforts and prioritizing experimental testing. For this compound and its analogs, advanced computational modeling can provide critical insights.
Density Functional Theory (DFT): DFT calculations have been employed to investigate the spectroscopic and electronic properties of pyrido[2,3-b]pyrazine derivatives. nih.govrsc.org This approach can be used to model parameters such as Frontier Molecular Orbitals (FMOs), UV-visible spectra, and Natural Bond Orbitals (NBOs). researchgate.net The calculated energy gap (Egap) between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be correlated with molecular reactivity and stability. rsc.org
Quantitative Structure-Activity Relationship (QSAR): By generating a library of virtual analogs of this compound and calculating various molecular descriptors, QSAR models can be built to predict their potential biological activity against specific targets. This can help in designing molecules with enhanced potency and selectivity.
Molecular Docking: For known biological targets of the pyrido[2,3-b]pyrazine class, such as protein kinases or TRPV1 channels, molecular docking studies can predict the binding modes and affinities of new analogs. nih.govnih.gov This can elucidate the structural features crucial for binding and guide the design of more effective inhibitors.
| Computational Method | Parameter/Analysis | Predicted Property / Application | Reference |
| Density Functional Theory (DFT) | Frontier Molecular Orbitals (HOMO/LUMO), Energy Gap (Egap) | Molecular reactivity, electronic transitions, and stability. | nih.gov, rsc.org |
| DFT / TDDFT | Intramolecular Charge Transfer (ICT), Singlet-Triplet Energy Gap (ΔEST) | Photophysical properties, fluorescence, potential for use in OLEDs. | nih.gov |
| Molecular Docking | Binding Affinity, Interaction Pose | Prediction of binding to biological targets (e.g., kinases, receptors) and elucidation of key interactions. | nih.gov, rsc.org |
| QSAR | Molecular Descriptors | Correlation of chemical structure with biological activity to guide the design of more potent analogs. | N/A |
Novel Target Discovery through Chemoproteomics
While some pyrido[2,3-b]pyrazines have known biological targets, the full spectrum of their interactions within the proteome remains largely unexplored. Chemoproteomics has emerged as a powerful technology to identify the molecular targets of bioactive compounds on a proteome-wide scale. fao.orgnih.gov
To apply this to this compound, the following steps are envisioned:
Probe Synthesis: The parent compound would be derivatized to create a chemical probe. This typically involves incorporating a reactive group (e.g., a photo-activatable group like a diazirine for photoaffinity labeling) and a reporter tag (e.g., an alkyne or azide (B81097) for click chemistry). nih.gov
Target Engagement: The probe is introduced into a cellular lysate or live cells, where it binds to its protein targets. Upon activation (e.g., by UV light), the probe forms a covalent bond with its proximal binding partners. nih.gov
Enrichment and Identification: The reporter tag is used to enrich the cross-linked proteins. Following enrichment, the proteins are identified and quantified using high-resolution mass spectrometry. nih.gov
This unbiased approach can uncover novel, unanticipated biological targets for this compound, potentially revealing new therapeutic applications and elucidating its mechanism of action. fao.org
Development of Pyrido[2,3-b]pyrazine Derivatives as Probes for Biological Systems
The intrinsic photophysical properties of the pyrido[2,3-b]pyrazine core make it an attractive scaffold for the development of chemical probes for biological imaging and sensing. nih.govrsc.org Research has shown that by modifying donor groups attached to the core, the emission can be tuned across the visible spectrum from blue to red. nih.govrsc.org
Future research should focus on:
Fluorescent Probes: Synthesizing analogs of this compound that exhibit desirable photophysical properties, such as high photoluminescence quantum efficiency (PLQY), large Stokes shifts, and photostability. rsc.org Some derivatives have shown aggregation-induced emission (AIE) characteristics, which is highly advantageous for imaging in aggregated states or within cells. nih.gov
Biosensors: The pyrido[2,3-b]pyrazine scaffold has been utilized in electrochemical DNA sensing. nih.govrsc.org This capability could be expanded to create selective biosensors for other biomolecules (e.g., proteins, enzymes, or specific ions) by attaching appropriate recognition moieties to the core structure.
Target-Specific Probes: By conjugating the fluorescent pyrido[2,3-b]pyrazine core to a ligand with known affinity for a specific biological target, probes can be developed for imaging the localization and dynamics of that target within living cells.
Integration with Nanotechnology for Enhanced Applications
The intersection of nanotechnology with advanced materials offers exciting opportunities for the pyrido[2,3-b]pyrazine class of compounds. The unique electronic and self-assembly properties of these molecules can be harnessed in various nanotechnological applications.
Nanoparticle Formulation: Certain pyrido[2,3-b]pyrazine derivatives have been observed to form nanoparticles in solution, a property confirmed by dynamic light scattering (DLS) and scanning electron microscopy (SEM). nih.gov This self-assembly behavior could be exploited for the development of nanocarriers for drug delivery, potentially improving the bioavailability and targeting of therapeutic agents based on this scaffold.
Organic Electronics: The donor-acceptor architecture and tunable electronic properties of pyrido[2,3-b]pyrazines make them promising candidates for use in organic electronics. nih.gov They have been investigated as emissive materials in Organic Light-Emitting Diodes (OLEDs), with some derivatives showing high efficiency. rsc.org Further research could optimize this compound analogs for applications in displays, lighting, and sensors.
Nonlinear Optical (NLO) Materials: Pyrido[2,3-b]pyrazine compounds have been shown to possess significant nonlinear optical (NLO) properties. nih.govrsc.orgresearchgate.net These properties are crucial for applications in photonics and optoelectronics, including optical switching and data storage. Future work could focus on designing analogs with enhanced NLO responses for advanced technological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
